molecular formula C10H15ClN2O2S B1443519 2-Amino-indan-5-sulfonic acidmethylamide hydrochloride CAS No. 1361112-12-0

2-Amino-indan-5-sulfonic acidmethylamide hydrochloride

Cat. No. B1443519
CAS RN: 1361112-12-0
M. Wt: 262.76 g/mol
InChI Key: WOTJAHYCTIOBTQ-UHFFFAOYSA-N
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Description

2-Amino-indan-5-sulfonic acidmethylamide hydrochloride, commonly known as AISMH, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 176.7 g/mol and a melting point of 154-156°C. AISMH has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Chemistry

2-Amino-indan-5-sulfonic acidmethylamide hydrochloride is related to the family of heterocyclic hydroxylamine-O-sulfonates. These compounds are functional precursors to various heterocyclic ring systems, which include N-N, N-O, N-S, or N-N+ moieties. They are significant for synthesizing anticancer, antiviral, and antimicrobial agents. Notably, the discovery of fluorogenic reactions and fluorescent dyes, such as Safirinium-P and Safirinium-Q, have applications in fluorescent detection and labeling (Sączewski & Korcz, 2014).

Tandem Nucleophilic Addition-Electrophilic Cyclization

Hydroxylamine-O-sulfonic acid (HOSA) has been used for the nucleophilic amination of 2-chloropyrimidines, 2-chloroquinolines, and 1-chloroisoquinoline. This results in tandem nucleophilic addition-electrophilic 5-endo-trig cyclization. Such cyclization mechanisms are important in the synthesis of compounds with pronounced in vitro cytostatic activity against human tumor cell lines (Sączewski et al., 2011).

Novel Sulfonated Thin-Film Composite Membranes

In the field of membrane science, novel sulfonated aromatic diamine monomers have been synthesized, which are used to prepare thin-film composite nanofiltration membranes. These membranes have shown improved water flux and are effective in the treatment of dye solutions, indicating their potential in environmental applications (Liu et al., 2012).

Carbonic Anhydrase Inhibition and Antitumor Applications

Research on halogenated sulfonamides, which are structurally related to this compound, reveals their role as inhibitors of the carbonic anhydrase isozyme IX. This is important in the context of antitumor applications, as these compounds have shown the potential for designing more potent and selective inhibitors for therapeutic use (Ilies et al., 2003).

Development of Anticonvulsant Sulfonamides

The development of aromatic sulfonamides incorporating indane moieties has been explored for their potential as carbonic anhydrase inhibitors. Some of these compounds have demonstrated notable inhibitory properties against carbonic anhydrase isozymes, which are relevant in the development of anticonvulsant drugs (Chazalette et al., 2004).

properties

IUPAC Name

2-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-12-15(13,14)10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9,12H,4-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTJAHYCTIOBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(CC(C2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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